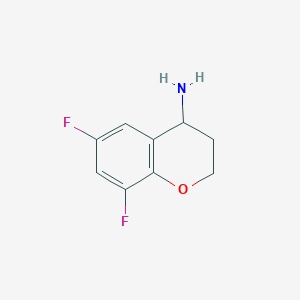

6,8-Difluorochroman-4-amine

Description

Contextualizing Fluorinated Chromans in Organic and Medicinal Chemistry

The chroman framework is a core structural feature in a variety of natural products and biologically active molecules, including vitamin E (tocochromanols). core.ac.uk The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. nih.gov The introduction of fluorine can profoundly influence a molecule's properties, such as its metabolic stability, binding affinity to target proteins, and membrane permeability. researchgate.netnih.gov

The Significance of the Chroman-4-amine (B2768764) Scaffold in Bioactive Molecule Design

The chroman ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. core.ac.ukresearchgate.net When a primary amine is introduced at the 4-position, the resulting chroman-4-amine scaffold becomes a versatile building block for creating a wide array of bioactive molecules. This scaffold is a key component in compounds designed to target neurodegenerative diseases like Alzheimer's. core.ac.uk For instance, derivatives of chroman-4-amine have been evaluated as inhibitors of enzymes such as monoamine oxidase (MAO-A and MAO-B) and butyrylcholinesterase (BuChE), which are implicated in the progression of Alzheimer's disease. core.ac.uk

The chroman-4-one, a direct precursor to chroman-4-amine, has also been extensively used in drug design. researchgate.netresearchgate.net These precursors are key intermediates for synthesizing compounds that act as selective inhibitors of Sirtuin-2 (Sirt2), an enzyme linked to age-related neurodegenerative conditions. core.ac.ukacs.org By modifying the substituents on the chroman ring, researchers can fine-tune the biological activity and selectivity of these molecules. acs.orggu.se The ability to introduce various functional groups onto the chroman-4-amine core allows for the systematic exploration of structure-activity relationships, making it a valuable tool in the design of new therapeutic agents. gu.se

Historical and Current Research Perspectives on 6,8-Difluorochroman-4-amine

This compound is a specific, fluorinated derivative of the chroman-4-amine scaffold that serves primarily as a specialized building block in organic synthesis. Its chemical properties, including its molecular formula and weight, are well-defined. While extensive studies on the direct biological activity of this compound itself are not widely published, its importance lies in its application as a key intermediate for constructing more complex molecules.

Research indicates its use in patent literature as a precursor for novel compounds. For example, this compound has been resolved into its individual enantiomers (mirror-image isomers), a process typically undertaken when a specific stereochemistry is required for the biological activity of the final target molecule. googleapis.com This chiral amine was subsequently used in the synthesis of novel purine (B94841) and imidazopyridine derivatives, which were investigated for their potential as Janus kinase (JAK) inhibitors. googleapis.com Furthermore, related structures have appeared in patents for compounds intended for various therapeutic applications. google.com

The closely related isomer, (R)-6,8-difluorochroman-3-ylamine, serves as a key intermediate in the synthesis of Zamicastat, a potent inhibitor of dopamine (B1211576) β-hydroxylase developed for treating cardiovascular disorders. newdrugapprovals.org The synthesis of such complex molecules often requires chiral building blocks like a specific enantiomer of a difluorochroman amine to ensure the final product has the correct three-dimensional structure for optimal therapeutic effect. newdrugapprovals.org The current perspective on this compound is that of a high-value chemical intermediate, with its fluorinated chroman core and chiral amine group making it a useful component for creating new chemical entities in drug discovery programs.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 886762-80-7 bldpharm.com |

| Molecular Formula | C₉H₉F₂NO fluorochem.co.uk |

| Molecular Weight | 185.17 g/mol |

| InChI Key | ONHGXVMUVYBWQO-UHFFFAOYSA-N fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIGFYDHFRNAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585688 | |

| Record name | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-80-7 | |

| Record name | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6,8 Difluorochroman 4 Amine and Its Analogs

Asymmetric Synthesis of Enantiopure 6,8-Difluorochroman-4-amine

The creation of a single enantiomer of this compound requires precise control of stereochemistry at the C4 position. Methodologies to achieve this include the use of chiral catalysts, enzymatic biocatalysis, and substrate-controlled transformations.

Chiral Catalyst Development for Stereoselective Amination

The direct stereoselective amination of a prochiral ketone, such as 6,8-difluorochroman-4-one, using chiral metal catalysts is a powerful strategy. Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of imines are prominent methods for producing chiral amines. acs.org For chroman systems, chiral catalysts based on copper, iridium, and cobalt have shown significant promise.

One notable approach is the enantioselective decarboxylative Mannich reaction, which can be applied to cyclic aldimines to generate chiral β-amino esters, precursors to chroman-4-amines. acs.org A study demonstrated the use of a copper(I)/(R,R)-Ph-Box complex as an effective chiral catalyst for this transformation, achieving high yields and excellent enantioselectivities. acs.org This method can be adapted to produce chiral chroman-4-amines by transforming the resulting product without loss of enantiopurity. acs.org

Another avenue involves metalloradical catalysis. Cobalt(II) complexes with D2-symmetric chiral amidoporphyrin ligands have been developed for asymmetric radical bicyclization to construct chiral chromanones, which can then be converted to the corresponding amines. nih.govacs.orgresearchgate.net These catalysts effectively control both diastereoselectivity and enantioselectivity under mild conditions. acs.org

Table 1: Chiral Catalysts in the Synthesis of Chiral Chroman Derivatives

| Catalyst System | Reaction Type | Substrate Type | Key Features | Ref |

|---|---|---|---|---|

| Copper(I)/(R,R)-Ph-Box | Decarboxylative Mannich Reaction | Cyclic Aldimines | Access to chiral chroman-4-amines with excellent enantioselectivity. | acs.org |

| Chiral N,N′-dioxide/Fe(OTf)₂ | nih.govCurrent time information in Bangalore, IN. O-to-C Rearrangement | Racemic Vinyl Ethers | Produces chiral chromanols (precursors to chromanones) with up to 99% ee. | rsc.org |

| Co(II)-Metalloradical Complex | Asymmetric Radical Bicyclization | Diazomalonates | High yield and excellent stereocontrol for cyclopropane-fused chromanones. | nih.govacs.org |

Enzymatic Biocatalytic Approaches to Chiral Chroman-4-ols and Amines

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.com Enzymes, particularly transaminases (TAs), have emerged as powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govwiley.com

The amination of chromanone derivatives using ω-transaminases has been successfully demonstrated. researchgate.net In these studies, a panel of both (S)-selective and (R)-selective ω-transaminases were screened against various chromanones. researchgate.net For nearly all substrates tested, at least one enzyme was found that could produce the corresponding amine with excellent enantiomeric excess (>99% ee) and high conversion. researchgate.net The industrial synthesis of the antidiabetic drug sitagliptin, which features a chiral amine, famously utilizes a transaminase-catalyzed step, underscoring the scalability and efficiency of this approach. rsc.org

To overcome the reversible nature of the transamination reaction, strategies such as using an excess of the amine donor or employing enzyme cascades to remove the ketone byproduct are often implemented. wiley.com Besides direct amination, ketoreductases (KREDs) can be used for the asymmetric reduction of chromanones to chiral chroman-4-ols, which can then be converted to the desired amine. This biocatalytic reduction offers high stereoselectivity (≥98% ee) under mild reaction conditions.

Table 2: Enzymatic Approaches for Chiral Chroman-4-amine (B2768764) Synthesis

| Enzyme Class | Reaction Type | Amine Donor | Key Advantages | Ref |

|---|---|---|---|---|

| ω-Transaminase (TA) | Asymmetric Amination | Isopropylamine, L-Alanine | High enantioselectivity (>99% ee) for both (R) and (S) enantiomers; mild conditions. | wiley.comresearchgate.net |

| Ketoreductase (KRED) | Asymmetric Ketone Reduction | N/A (produces alcohol) | High stereoselectivity (≥98% ee); generates chiral alcohol precursors. |

Substrate-Controlled Stereoselective Transformations

In substrate-controlled synthesis, a chiral auxiliary attached to the substrate directs the stereochemical outcome of a reaction. uwindsor.ca A widely used and highly effective chiral auxiliary for amine synthesis is tert-butanesulfinamide, developed by Ellman. nih.govorgsyn.org

The synthesis involves the condensation of the chiral sulfinamide with the ketone (6,8-difluorochroman-4-one) to form a diastereomerically pure N-sulfinyl imine intermediate. Subsequent reduction of the C=N bond is highly diastereoselective, with the stereochemical outcome being directed by the bulky tert-butylsulfinyl group. The auxiliary can then be easily cleaved under acidic conditions to yield the enantiopure primary amine. orgsyn.org This methodology has proven effective for a vast range of aliphatic and aromatic ketones and is a reliable route to enantioenriched homoallylic primary amines. orgsyn.org Recent advancements have shown that the chiral sulfinyl group can exclusively determine the absolute configuration of a new stereocenter, even in the presence of an existing one, allowing for the modular synthesis of complex bis-α-chiral amines. nih.gov

Synthesis of the 6,8-Difluorochroman-4-one Precursor

The synthesis of the key intermediate, 6,8-difluorochroman-4-one, is foundational to accessing the final amine product. This involves the strategic introduction of fluorine atoms onto the aromatic ring and the formation of the heterocyclic pyranone ring.

Fluorination Strategies for Chromanone Scaffolds

The introduction of fluorine atoms onto aromatic scaffolds can be achieved either by starting with a pre-fluorinated precursor or by direct fluorination of the chromanone structure. mdpi.com Given the substitution pattern, a common route involves using 2,4-difluorophenol (B48109) as the starting material.

For direct fluorination, electrophilic fluorinating reagents are widely used. acs.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborates) (Selectfluor®) have enabled the development of catalytic enantioselective fluorination methods. acs.org While often applied to β-keto esters or oxindoles, these principles can be extended to chromanone scaffolds. acs.org For instance, palladium or nickel complexes with chiral ligands like BINAP have been used to catalyze the direct asymmetric fluorination of carbonyl compounds. acs.org

Table 3: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Typical Use | Ref |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic fluorination of enolates and other carbon nucleophiles. | acs.org |

Cyclization Reactions for Dihydrobenzopyranone Formation

The formation of the chroman-4-one (dihydrobenzopyranone) core is typically achieved through cyclization reactions. researchgate.net A classic and efficient method involves the reaction of a substituted phenol (B47542) with an α,β-unsaturated acid or aldehyde. For instance, the reaction of 2,4-difluorophenol with crotonic acid or a related three-carbon synthon in the presence of a dehydrating agent like polyphosphoric acid (PPA) can induce a Friedel-Crafts acylation followed by intramolecular cyclization to form the chromanone ring.

Another well-established method is the base-mediated aldol (B89426) condensation of a 2-hydroxyacetophenone (B1195853) with an aldehyde, followed by an intramolecular cyclization. acs.org More modern approaches include radical cascade annulation reactions of 2-(allyloxy)arylaldehydes, which can be triggered by various radical species to build the chroman-4-one scaffold. researchgate.net Additionally, the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can be used to form the tetrahydropyran (B127337) ring system present in chroman derivatives. beilstein-journals.org

Reductive Amination Protocols for Amine Incorporation

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in the same pot to the desired amine. masterorganicchemistry.comyoutube.com For the synthesis of this compound, the precursor ketone, 6,8-Difluorochroman-4-one, serves as the ideal starting material.

The versatility of reductive amination lies in the wide array of available reagents and conditions that can be tailored to specific substrates. organic-chemistry.org The reaction can be performed directly, where the ketone, amine source, and reducing agent are mixed, or stepwise, where the imine is pre-formed before the addition of the reductant. masterorganicchemistry.com

Key Reagents and Conditions:

Amine Source: To synthesize the primary amine, this compound, ammonia or an ammonia equivalent like ammonium (B1175870) formate (B1220265) is typically used. organic-chemistry.orguni-bayreuth.de

Reducing Agents: A variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its selectivity for reducing protonated imines over ketones, allowing the reaction to proceed efficiently in a single pot. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and effective reagent for this transformation. organic-chemistry.org Catalytic hydrogenation (H₂) with catalysts such as Palladium on carbon (Pd/C) or Raney Nickel also serves as a robust method for the reduction step. youtube.com

Modern protocols focus on developing more sustainable and efficient conditions. For instance, Cp*Ir complexes have been shown to catalyze the direct reductive amination of ketones using ammonium formate as both the nitrogen and hydrogen source. organic-chemistry.org

| Reducing Agent | Amine Source | Typical Solvent | Key Features |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia, Ammonium Acetate | Methanol (MeOH) | Selectively reduces iminium ions in the presence of ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia, Primary/Secondary Amines | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, general, and non-toxic alternative to NaBH₃CN. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Ammonia | Ethanol (EtOH), Methanol (MeOH) | "Green" method with high atom economy; catalysts include Pd/C, PtO₂, Raney Ni. youtube.com |

| α-Picoline-borane | Primary/Secondary Amines | MeOH, Water, or neat | Enables reductive amination in aqueous or solvent-free conditions. |

Multi-Component Reactions (MCRs) for Diversification and Library Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are powerful tools in drug discovery. researchgate.net They allow for the rapid generation of complex molecules and diverse chemical libraries from simple building blocks. researchgate.net The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that can be applied to the this compound scaffold for analog synthesis. researchgate.net

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction is a four-component reaction involving a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. wikipedia.orgorganic-chemistry.org This reaction is exceptionally valuable for creating peptidomimetic libraries. mdpi.com this compound itself can be used as the amine component, allowing for the introduction of three new points of diversity in a single step. The reaction is typically rapid and exothermic. wikipedia.org

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Acid) | Component 4 (Isocyanide) | Potential Product Class |

|---|---|---|---|---|

| This compound | Various Aldehydes (R¹-CHO) | Various Carboxylic Acids (R²-COOH) | Various Isocyanides (R³-NC) | Diverse N-acylated, N-alkylated this compound derivatives |

Passerini Three-Component Reaction (P-3CR):

The Passerini reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgslideshare.net In this context, the ketone precursor, 6,8-Difluorochroman-4-one, can be utilized as the carbonyl component. This reaction provides a direct route to α-hydroxy amide derivatives after hydrolysis of the ester, which are valuable structural motifs. The reaction proceeds with high atom economy, often in aprotic solvents. wikipedia.orgslideshare.net

| Component 1 (Carbonyl) | Component 2 (Acid) | Component 3 (Isocyanide) | Potential Product Class |

|---|---|---|---|

| 6,8-Difluorochroman-4-one | Various Carboxylic Acids (R¹-COOH) | Various Isocyanides (R²-NC) | α-Acyloxy amides based on the 6,8-Difluorochroman scaffold |

Cascade Reactions and Sustainable Synthetic Approaches

Cascade Reactions:

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. numberanalytics.com This approach is highly efficient, minimizing solvent waste and purification steps by building molecular complexity in a single operation. 20.210.105 For the synthesis of the this compound scaffold, cascade reactions are primarily employed to construct the core chroman-4-one precursor.

A notable modern example is the visible-light-promoted cascade radical cyclization. researchgate.netresearchgate.net This metal-free approach can use a simple starting material like a 2-(allyloxy)arylaldehyde, which undergoes a cascade of radical addition and cyclization to form the chroman-4-one ring system with high atom economy. researchgate.net Such methods offer a green alternative to traditional transition-metal-catalyzed processes. researchgate.net

Sustainable Synthetic Approaches:

Green chemistry principles are increasingly integrated into pharmaceutical synthesis to reduce environmental impact. mdpi.com This involves using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. researchgate.netplantarc.com

Biocatalysis: The enantioselective synthesis of chiral amines and their precursors is a key area for sustainable innovation. Ketoreductase enzymes (KREDs) can perform the asymmetric reduction of 6,8-Difluorochroman-4-one to the corresponding chiral alcohol, (R)- or (S)-6,8-Difluorochroman-4-ol, with very high enantiomeric excess (>98% ee). researchgate.net This enzymatic step often occurs in aqueous media under mild conditions and provides the chiral alcohol, which is a direct precursor to the enantiopure amine. chemicalbook.com

Alternative Solvents and Energy: The use of water, deep eutectic solvents (DESs), or ionic liquids can replace volatile organic compounds (VOCs). mdpi.commdpi.com Microwave-assisted synthesis has also been shown to accelerate reactions, reduce side-product formation, and improve yields in the synthesis of related heterocyclic structures. ajgreenchem.comrasayanjournal.co.in Combining these technologies, such as performing reductive aminations in aqueous nanomicelles, represents the forefront of sustainable amine synthesis.

| Approach | Example Application | Sustainability Benefit |

|---|---|---|

| Enzymatic Reduction | Asymmetric reduction of 6,8-Difluorochroman-4-one using a ketoreductase (KRED). researchgate.net | High enantioselectivity, mild aqueous conditions, reduced metal waste. |

| Visible-Light Photoredox Catalysis | Cascade cyclization to form the chroman-4-one core. researchgate.netresearchgate.net | Metal-free, uses light as a renewable energy source, high atom economy. |

| Microwave-Assisted Synthesis | Synthesis of chromene and related heterocyclic derivatives. ajgreenchem.com | Reduced reaction times, higher yields, lower energy consumption. |

| Aqueous Micellar Catalysis | Reductive amination of ketones. | Eliminates hazardous organic solvents, allows for catalyst recycling. |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 6,8 Difluorochroman 4 Amine

Nucleophilicity and Basicity of the Amine Moiety

The primary amine group (-NH₂) at the C4 position is the most reactive site for many transformations. Its reactivity is characterized by the lone pair of electrons on the nitrogen atom, which allows it to function as both a base and a nucleophile. libretexts.orglibretexts.org

Basicity: The basicity of an amine is its ability to accept a proton (H⁺). The strength of an amine as a base is commonly discussed by referencing the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value for the ammonium (B1175870) ion corresponds to a stronger base. libretexts.org The basicity of the amine in 6,8-Difluorochroman-4-amine is significantly influenced by the electronic effects of the chroman ring system.

Inductive Effects: The two fluorine atoms on the aromatic ring are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the amine group, making the nitrogen lone pair less available to accept a proton. This reduces the basicity of the amine. savemyexams.com

These factors combine to make this compound a relatively weak base compared to simple alkylamines, but its basicity is a key feature in acid-base reactions. libretexts.org

Nucleophilicity: Nucleophilicity refers to the ability of the amine to donate its lone pair of electrons to an electrophilic atom other than a proton. libretexts.org Generally, trends in basicity parallel trends in nucleophilicity, but there are exceptions. masterorganicchemistry.com The same electronic factors that decrease basicity also decrease the nucleophilicity of the amine in this compound. The electron-withdrawing fluorine atoms reduce the electron density on the nitrogen, making it a less potent nucleophile compared to non-fluorinated analogs. cas.cn However, as a primary amine, it is still capable of participating in a wide range of nucleophilic substitution and addition reactions, such as alkylation and acylation. chemguide.co.uklibretexts.org

| Compound | Structure | pKa of Conjugate Acid | Relative Basicity |

|---|---|---|---|

| Ammonia (B1221849) | NH₃ | 9.26 | Reference |

| Ethylamine | CH₃CH₂NH₂ | 10.75 | Stronger |

| Aniline (B41778) | C₆H₅NH₂ | 4.63 | Weaker |

| This compound (Predicted) | C₉H₉F₂NO | < 4.63 | Very Weak |

Table 1. Comparison of Basicity. The pKa values of the conjugate acids for common amines illustrate the electronic effects on basicity. libretexts.orgmasterorganicchemistry.com The basicity of this compound is predicted to be lower than that of aniline due to the strong inductive effect of the two fluorine atoms.

Electrophilic Aromatic Substitution on the Fluorinated Chroman Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. aakash.ac.in The mechanism proceeds via a two-step process: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The feasibility and regioselectivity (the position of substitution) of EAS on the this compound ring are controlled by the existing substituents:

Fluorine Atoms (at C6 and C8): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows down the rate of reaction. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance to stabilize the intermediate sigma complex. masterorganicchemistry.comsavemyexams.com

Alkoxy Group (Ring Ether Oxygen): The oxygen atom of the chroman ring is an alkoxy substituent. It is a strongly activating group and an ortho, para-director due to its ability to donate a lone pair of electrons via resonance.

The directing effects of these groups on the aromatic ring of this compound are as follows:

The alkoxy oxygen directs incoming electrophiles to the ortho position (C5) and the para position (C7).

The fluorine at C6 directs to its ortho positions (C5 and C7).

The fluorine at C8 directs to its ortho position (C7).

All three substituents strongly favor substitution at the C5 and C7 positions. The C7 position is particularly activated as it is para to the strongly activating alkoxy group and ortho to both fluorine atoms. The C5 position is also strongly activated, being ortho to both the alkoxy group and the C6-fluorine. The powerful activating effect of the ether oxygen may overcome the deactivating effects of the two fluorine atoms, though the reaction may still require specific catalytic conditions.

| Substituent | Type | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Alkoxy (-O-R) | Resonance Donor, Inductive Withdrawer | Activating | Ortho, Para |

| Fluorine (-F) | Resonance Donor, Strong Inductive Withdrawer | Deactivating | Ortho, Para |

Table 2. Summary of substituent effects in electrophilic aromatic substitution relevant to the 6,8-Difluorochroman ring. masterorganicchemistry.com

Stereochemical Influences on Reaction Pathways

The carbon atom at the C4 position of this compound is a chiral center, as it is bonded to four different groups. This means the molecule can exist as a pair of non-superimposable mirror images, the (R) and (S) enantiomers. youtube.com The presence of this stereocenter has significant implications for the molecule's reactivity.

When a single enantiomer of this compound is used in a reaction, its inherent chirality can influence the stereochemical outcome of the product. This is particularly relevant in reactions where a new stereocenter is formed.

Diastereoselective Reactions: If the chiral amine reacts with a prochiral reagent (a molecule that is not chiral but can be converted into a chiral product), the transition states leading to the different stereoisomeric products will be diastereomeric. Diastereomeric transition states have different energies, meaning one product will be formed at a faster rate than the other. This results in an unequal mixture of diastereomers, a phenomenon known as diastereoselection.

Stereochemical Transfer: The existing stereochemistry at C4 can direct the approach of reagents. The bulky chroman ring structure may sterically hinder one face of the amine, forcing an incoming electrophile to attack from the less hindered face. This can control the configuration of a newly formed stereocenter relative to the existing one. For reactions to be stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product, an enantiomerically pure starting material is essential. researchgate.netmasterorganicchemistry.com

Mechanistic Investigations of Functionalization Reactions

Functionalization of this compound typically involves reactions of the primary amine moiety. Mechanistic studies, often drawing from well-established reaction classes, help to understand these transformations. rsc.org

N-Alkylation: The amine can act as a nucleophile and react with alkyl halides in a nucleophilic substitution reaction, typically following an Sₙ2 mechanism. chemguide.co.uk In this process, the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single, concerted step. This reaction can lead to the formation of secondary and tertiary amines, and even quaternary ammonium salts upon further alkylation. libretexts.org

N-Acylation: Reaction with acylating agents like acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The amine first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated, and a proton is lost from the nitrogen to yield a stable amide. This reaction is generally very efficient for primary amines.

Imine Formation: The amine can react with aldehydes or ketones in a nucleophilic addition reaction to form an imine (a compound containing a C=N double bond). libretexts.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the imine. masterorganicchemistry.com

Mechanistic understanding of these functionalization reactions is critical for controlling reaction outcomes and synthesizing specific derivatives of this compound.

Strategic Derivatization and Functionalization of 6,8 Difluorochroman 4 Amine

Covalent Modifications for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of 6,8-Difluorochroman-4-amine, researchers could potentially identify key interactions with biological targets and optimize its therapeutic potential.

The primary amine of this compound is nucleophilic and can readily react with activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or sulfonyl chlorides to form the corresponding amides and sulfonamides.

Amide Formation: The reaction with a variety of carboxylic acids would introduce a diverse range of substituents, allowing for the exploration of steric and electronic effects on biological activity. The general stability of the amide bond makes these derivatives suitable for many biological assays.

Sulfonamide Formation: Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities. The formation of sulfonamide derivatives of this compound could impart new or enhanced biological properties.

A hypothetical library of amide and sulfonamide derivatives could be synthesized to probe the binding pocket of a target protein, with variations in the R group of the acyl or sulfonyl chloride.

Table 1: Hypothetical Amide and Sulfonamide Derivatives of this compound for SAR Studies

| Derivative Type | General Structure | Potential R Groups for SAR Exploration |

|---|---|---|

| Amide | Alkyl, Aryl, Heteroaryl, Functionalized alkyl chains |

Further modification of the amine can be achieved through N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups can alter the basicity, lipophilicity, and steric profile of the amine. Reductive amination, using aldehydes or ketones in the presence of a reducing agent, is a common method for controlled N-alkylation.

N-Acylation: This is another method to introduce a wide variety of substituents via an amide linkage, as discussed previously.

These modifications are crucial for understanding the role of the nitrogen atom and its substituents in receptor binding or enzyme inhibition.

The primary amine of this compound can undergo condensation with aldehydes or ketones to form Schiff bases or imines. This reaction is typically reversible and can be used to introduce a wide array of substituents. The resulting C=N double bond can also be reduced to a secondary amine, providing a route to N-alkylated derivatives. Schiff bases themselves can exhibit biological activity and are important intermediates in organic synthesis.

Derivatization for Enhanced Analytical Detectability

Chemical derivatization can be employed to improve the detection and quantification of this compound in various analytical techniques.

For analytical techniques like UV-Vis or fluorescence spectroscopy, derivatizing agents that introduce a chromophore or a fluorophore can significantly enhance detection sensitivity.

Chromophoric Derivatization: Reagents containing aromatic or conjugated systems can be attached to the amine, leading to a derivative with strong absorbance at a specific wavelength.

Fluorogenic Derivatization: Fluorogenic reagents are themselves non-fluorescent or weakly fluorescent but react with the amine to produce a highly fluorescent product. This "turn-on" fluorescence provides a low background signal and high sensitivity.

Table 2: Examples of Potential Derivatizing Agents for Spectroscopic Analysis

| Derivatization Type | Example Reagent Class | Principle of Detection |

|---|---|---|

| Chromophoric | Dinitrobenzoyl chloride | Introduction of a strongly UV-absorbing group |

Since this compound is a chiral compound, determining its enantiomeric purity is crucial, especially in a pharmaceutical context. Chiral derivatization involves reacting the racemic or enantiomerically enriched amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using achiral chromatographic techniques like HPLC or analyzed by NMR spectroscopy.

Commonly used CDAs for primary amines include Mosher's acid chloride, Marfey's reagent, and various chiral isocyanates. The choice of CDA depends on the analytical technique to be used and the specific properties of the analyte.

Incorporation into Polymeric and Material Science Constructs

Extensive searches of publicly available scientific literature and patent databases did not yield specific research detailing the incorporation of this compound into polymeric and material science constructs. While the compound is noted as a building block in the synthesis of more complex molecules, its direct application as a monomer for polymerization, an additive to modify polymer properties, or for the functionalization of existing materials is not described in the available literature.

Chemical supplier databases categorize (R)-6,8-Difluorochroman-4-amine under "Polymer Science Material Building Blocks," suggesting its potential for such applications. bldpharm.com However, concrete examples and research findings to substantiate this classification are not provided. The existing patent literature primarily focuses on the use of this compound as an intermediate in the synthesis of small molecule pharmaceuticals, such as immunosuppressants and CCR1 antagonists. google.comgoogle.comgoogle.comgoogleapis.comgoogle.com

Due to the absence of specific data on its use in polymer and materials science, no data tables on monomer ratios, polymerization conditions, or resulting material properties can be provided at this time. Further research and publication in this specific area would be necessary to elaborate on the strategic derivatization and functionalization of this compound within the field of material science.

Advanced Spectroscopic Characterization and Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of 6,8-Difluorochroman-4-amine, offering detailed information about the ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The aromatic region is expected to show two distinct signals for the protons at the C5 and C7 positions. These protons will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The aliphatic protons on the chroman ring at positions C2 and C3, along with the proton at the chiral C4 center, will resonate in the upfield region, exhibiting diastereotopic and complex splitting patterns. The amine (NH₂) protons typically appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (O, N, F) and the hybridization state. mdpi.com The carbons bonded to fluorine (C6 and C8) will show large one-bond C-F coupling constants. The aromatic carbons will resonate in the downfield region (110-160 ppm), while the aliphatic carbons (C2, C3, C4) will appear further upfield. mdpi.comchemrxiv.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an invaluable tool. mdpi.com It is expected to show two separate signals for the non-equivalent fluorine atoms at the C6 and C8 positions. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion. mdpi.com These signals will be split into multiplets due to coupling with nearby protons.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

| C2 | ~4.2 - 4.4 | ~65 | - |

| C3 | ~2.0 - 2.3 | ~30 | - |

| C4 | ~4.0 - 4.2 | ~50 | - |

| C4a | - | ~120 | - |

| C5 | ~6.7 - 6.9 | - | |

| C6 | - | ~-115 to -125 | |

| C7 | ~6.6 - 6.8 | ~105 (dd) | - |

| C8 | - | ~-120 to -130 | |

| C8a | - | ~140 | - |

| NH₂ | Broad singlet | - | - |

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary. 'd' denotes a doublet, 'dd' denotes a doublet of doublets, and J represents the coupling constant.

Two-dimensional NMR experiments are essential to unambiguously assign the signals from 1D spectra and to establish the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the H4 proton and the two diastereotopic H3 protons, and between the H3 protons and the two H2 protons, confirming the sequence of the aliphatic portion of the chroman ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). d-nb.info This experiment is crucial for assigning the carbon signals based on the more easily assigned proton signals. For instance, the proton signal at C4 would show a cross-peak to the C4 carbon signal. d-nb.info

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton. Key HMBC correlations would include those from the H5 proton to carbons C4, C4a, C6, and C7, and from the aliphatic H2 protons to the C8a carbon, confirming the fusion of the heterocyclic and aromatic rings.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei From | Correlating Nuclei To | Structural Information Confirmed |

| COSY | H4 | H3 protons | Connectivity within the aliphatic ring segment |

| H3 protons | H2 protons | Connectivity within the aliphatic ring segment | |

| HSQC | All CH, CH₂ protons | Their directly bonded carbons | Direct C-H attachments |

| HMBC | H5 | C4, C4a, C6, C7 | Linkage of aromatic ring to the heterocyclic ring |

| H2 protons | C3, C4, C8a | Connection of the ether oxygen and aliphatic chain to the ring | |

| NH₂ protons | C4, C4a | Position of the amine group |

The prediction of NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT), has become a powerful tool for structural verification. chemrxiv.org Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the isotropic shielding constants, which are then converted to chemical shifts. chemrxiv.orgsemanticscholar.orgresearchgate.net For this compound, DFT calculations can provide highly accurate predictions for ¹H, ¹³C, and especially ¹⁹F chemical shifts. chemrxiv.orgchemrxiv.orglibretexts.org Comparing these predicted spectra with experimental data helps to confirm assignments, resolve ambiguities in complex spectra, and validate the proposed structure with a high degree of confidence. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₉F₂NO), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate a spectrum of product ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, a primary and dominant fragmentation pathway is the α-cleavage adjacent to the amine group, which is a characteristic fragmentation for aliphatic amines. d-nb.infomsu.edu This would involve the cleavage of the C4-C4a bond, leading to characteristic fragment ions. Other potential fragmentations include the loss of neutral molecules or radicals.

Table 3: Predicted Key Fragments in the MS/MS Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 185.0707 | [M]⁺ | Molecular Ion |

| 168.0676 | [M-NH₃]⁺ | Loss of ammonia (B1221849) |

| 156.0450 | [M-C₂H₅]⁺ | Cleavage within the heterocyclic ring |

| 127.0384 | [C₇H₄FO]⁺ | Retro-Diels-Alder type cleavage of the chroman ring |

Note: The predicted m/z values correspond to the exact mass of the most likely fragment ions.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. nih.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. researchgate.netnih.gov These bands serve as a diagnostic tool for confirming the presence of these groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. It is particularly sensitive to symmetric vibrations and non-polar bonds, and would be useful for characterizing the vibrations of the aromatic ring and the C-C backbone.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch (symmetric & asymmetric) | Primary Amine (NH₂) |

| 3000 - 3100 | C-H stretch (aromatic) | Benzene (B151609) Ring |

| 2850 - 2960 | C-H stretch (aliphatic) | CH₂ groups |

| 1580 - 1620 | C=C stretch (aromatic) | Benzene Ring |

| 1580 - 1650 | N-H bend (scissoring) | Primary Amine (NH₂) |

| 1200 - 1280 | C-O-C stretch (asymmetric aryl-alkyl ether) | Ether linkage |

| 1100 - 1300 | C-F stretch | Aryl-Fluoride |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The aromatic ring in this compound is the primary chromophore. The presence of auxochromes, such as the amino group (-NH₂) and the ether oxygen, is expected to cause a bathochromic (red) shift of the π→π* transitions of the benzene ring compared to unsubstituted benzene. researchgate.net The absorption spectrum would likely show one or more strong absorption bands in the 250-300 nm range. mdpi.com

Fluorescence Spectroscopy: Many aromatic amines are known to be fluorescent. Upon excitation at its absorption maximum, this compound may exhibit fluorescence emission at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence spectrum can be sensitive to the solvent environment and provides another layer of characterization. The intensity and wavelength of emission would be dependent on the efficiency of the radiative decay from the excited electronic state. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and, crucially for chiral compounds, its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passed through a single crystal of a substance, a detailed electron density map can be generated, from which a precise molecular structure is built.

For this compound, obtaining a single crystal of one of its enantiomers, or a diastereomeric salt formed with a chiral resolving agent, would enable the unequivocal assignment of the (R) or (S) configuration at the C4 chiral center. The analysis not only confirms the relative arrangement of the amine group and the difluorinated aromatic ring but also provides detailed insights into the solid-state packing of the molecules. This includes information on intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal lattice structure.

The key parameters obtained from a single-crystal X-ray diffraction experiment are summarized in a crystallographic data table. While specific data for this compound is not publicly available, the following table illustrates the typical parameters that would be determined in such an analysis, based on data for structurally related cyclic amines and chromane (B1220400) derivatives. caltech.eduarabjchem.orgmdpi.commdpi.com

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Chiral Chromanamine Derivative

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₉H₉F₂NO |

| Formula Weight | 185.17 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

The Flack parameter, or absolute structure parameter, is of particular importance; a value close to zero for a known chiral reference provides high confidence in the assigned absolute configuration of the entire molecule. caltech.edu

Advanced Chromatographic Methods for Purity and Enantiomeric Excess

Chromatographic techniques are essential for assessing the chemical purity and the enantiomeric composition of chiral compounds. For this compound, both HPLC and GC-MS offer powerful, complementary approaches.

Chiral HPLC is the most widely used method for determining the enantiomeric excess (e.e.) of chiral compounds. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and, thus, separation.

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are highly effective for resolving chiral amines. mdpi.com Since the chromanamine itself may lack a strong UV chromophore for sensitive detection, a pre-column derivatization step is often employed. Reagents like 4-Chloro-7-nitrobenzofurazan (NBD-Cl) can be reacted with the primary amine to produce a highly fluorescent derivative, significantly enhancing detection sensitivity. orientjchem.org

The separation is typically performed under normal-phase or polar organic modes. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution between the two enantiomer derivatives. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 2: Typical Chiral HPLC Method Parameters for the Analysis of a Derivatized Chiral Amine

| Parameter | Condition |

|---|

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) 250 mm x 4.6 mm, 5 µm | | Derivatizing Agent | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | | Mobile Phase | Methanol / Ethanol / Diethylamine (50:50:0.1, v/v/v) | | Flow Rate | 1.0 mL/min | | Column Temperature | 25 °C | | Detection | UV at 340 nm or Fluorescence (λₑₓ = 470 nm, λₑₘ = 530 nm) | Note: This table presents a plausible, illustrative method for the chiral separation of this compound based on established methods for similar compounds. orientjchem.org

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Primary amines like this compound are often polar and can exhibit poor peak shape and tailing on standard GC columns. Therefore, chemical derivatization is typically required to reduce polarity, increase volatility, and improve chromatographic performance. gcms.czjfda-online.com

Common derivatization strategies for amines include acylation or silylation. For instance, reacting the amine with a fluoroacylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), yields a stable, volatile derivative that is highly responsive to electron capture detection and provides characteristic mass spectral fragmentation patterns. jfda-online.com Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is another effective method that replaces the active hydrogens on the amine group. sigmaaldrich.com

Once derivatized, the sample is analyzed on a GC system coupled to a mass spectrometer. The GC separates the derivatized analyte from other impurities, and the MS provides mass information for identification and structural confirmation. To perform chiral analysis by GC, a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative, would be necessary to resolve the derivatized enantiomers.

Table 3: Illustrative GC-MS Method Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| GC Column | Chirasil-Val or equivalent chiral capillary column 30 m x 0.25 mm ID, 0.25 µm film thickness | | Carrier Gas | Helium, constant flow ~1.2 mL/min | | Inlet Temperature | 250 °C | | Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | | MS Ionization Mode | Electron Ionization (EI) at 70 eV | | MS Scan Range | 50 - 500 m/z | Note: This table outlines a general, illustrative GC-MS approach. The exact parameters would require optimization for the specific derivative of this compound. nih.gov

Computational Chemistry and Theoretical Studies of 6,8 Difluorochroman 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6,8-Difluorochroman-4-amine. These methods solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy of the molecule, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. researchgate.netwikipedia.org It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of the size and complexity of this compound. orchemsoc.inmdpi.com

DFT calculations can be employed to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, these calculations would reveal the precise three-dimensional arrangement of its atoms, including the puckering of the dihydropyran ring and the orientation of the amine group. The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to significantly influence the electronic properties. emerginginvestigators.org DFT can quantify these effects on the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP).

The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the amine group would be an electron-rich site, while the hydrogen atoms of the amine group and the regions near the fluorine atoms would be electron-deficient.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | An indicator of the molecule's kinetic stability and chemical reactivity. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). Actual values would require specific computation. mdpi.com

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions

For even greater accuracy, particularly in describing electron correlation effects, ab initio post-Hartree-Fock methods can be utilized. i-scholar.in These methods, such as Møller–Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, build upon the Hartree-Fock method by incorporating a more sophisticated treatment of electron-electron interactions. mdpi.comscispace.com While computationally more demanding than DFT, they are the gold standard for calculating accurate energies and properties, especially for smaller systems or for benchmarking other methods. i-scholar.inisfcppharmaspire.com These high-accuracy predictions are crucial for validating the results from more cost-effective methods like DFT and for providing reliable data where experimental results are unavailable. olemiss.edu

Molecular Dynamics and Docking Simulations for Biological Interactions

To understand how this compound might interact with biological targets, such as enzymes or receptors, molecular dynamics (MD) and docking simulations are employed. beilstein-journals.orgbldpharm.com These techniques are vital in fields like drug discovery. isfcppharmaspire.com

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). rsc.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. Docking studies could identify potential binding modes of this compound, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues. For instance, the amine group could act as a hydrogen bond donor or acceptor, while the fluorinated benzene (B151609) ring could participate in hydrophobic or aromatic stacking interactions. researcher.life

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems over time. researchgate.net Starting from a docked pose, an MD simulation can assess the stability of the ligand-receptor complex. beilstein-journals.org By simulating the movements of all atoms in the system, MD can reveal how the complex behaves in a more realistic, solvated environment, providing insights into the flexibility of the binding pocket and the conformational changes that may occur upon ligand binding. MD simulations can also be used to calculate the binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone.

Mechanistic Studies of Organic Transformations via Transition State Theory

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound or its subsequent transformations. researchgate.netnih.gov Transition State Theory (TST) is a cornerstone of these studies, explaining reaction rates by examining the properties of the transition state—the highest energy point along the reaction coordinate. bldpharm.comrsc.org

By mapping the potential energy surface of a reaction, computational methods can locate the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov DFT is commonly used to calculate the activation energy (the energy barrier between reactants and the transition state), which is a key determinant of the reaction rate. frontiersin.org For example, in a potential synthesis involving the reductive amination of 6,8-difluorochroman-4-one, calculations could compare different pathways, identify the rate-determining step, and explain the observed stereoselectivity. chemrxiv.org Isotope effect calculations can also be performed to compare with experimental kinetic isotope effects, further validating a proposed mechanism. chemrxiv.org

Conformational Analysis and Stereochemical Prediction

The flexibility of the chroman ring system and the pyramidal nitrogen of the amine group means that this compound can exist in multiple conformations. mdpi.com Conformational analysis aims to identify the most stable of these arrangements and the energy barriers to interconversion between them. chemrxiv.orgmdpi.com

Computational methods can systematically explore the conformational space of the molecule by rotating its single bonds. The energy of each conformer is calculated, allowing for the identification of low-energy (and thus, more populated) structures. For this compound, this would involve analyzing the half-chair and boat conformations of the dihydropyran ring and the axial versus equatorial positioning of the amine group. The presence of fluorine atoms can significantly influence conformational preferences through steric and electronic effects, such as dipole-dipole interactions and hyperconjugation. soton.ac.uk

The amine group at position 4 is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-6,8-Difluorochroman-4-amine and (S)-6,8-Difluorochroman-4-amine. While computational methods can analyze both enantiomers, it is important to note that they have identical energies and properties in an achiral environment. However, their interactions with other chiral molecules, such as biological receptors, would be different, which is a key principle in pharmacology. soton.ac.uk Furthermore, the nitrogen atom itself can be a transient stereocenter, but rapid pyramidal inversion typically prevents the isolation of invertomers at room temperature for simple amines. mdpi.com

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are the dominant forces governing how molecules interact with each other and with their environment. researchgate.net These interactions, though weaker than covalent bonds, are critical in determining the physical properties of a substance (like boiling point and solubility) and its binding to biological targets. fluorochem.co.ukresearchgate.net

For this compound, several types of NCIs are significant:

Hydrogen Bonding : The amine group (-NH2) is a classic hydrogen bond donor, and the nitrogen and ether oxygen atoms can act as hydrogen bond acceptors. olemiss.edu These are among the strongest intermolecular forces and would play a major role in the condensed phases. jussieu.fr

Dipole-Dipole Interactions : The molecule possesses a significant dipole moment due to its polar C-F, C-O, and C-N bonds. These permanent dipoles lead to attractive interactions between molecules.

Van der Waals Forces (London Dispersion Forces) : These forces arise from temporary fluctuations in electron density and are present in all molecules. Their strength increases with the size and surface area of the molecule. jussieu.fr

π-Interactions : The fluorinated aromatic ring can participate in π-π stacking with other aromatic systems or in cation-π interactions.

Computational tools like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. olemiss.edu This provides a detailed understanding of the nature of the intermolecular forces at play.

Table 2: Illustrative Intermolecular Interaction Energy Decomposition (SAPT) for a this compound Dimer

| Interaction Component | Illustrative Energy (kcal/mol) | Physical Origin |

| Electrostatics | -5.0 | Attraction/repulsion between permanent charge distributions (e.g., H-bonds, dipole-dipole). |

| Exchange | +7.0 | Pauli repulsion due to overlapping electron clouds. |

| Induction | -1.5 | Polarization of one molecule by the charge distribution of another. |

| Dispersion | -4.5 | Attraction between instantaneous fluctuating dipoles (van der Waals forces). |

| Total Interaction Energy | -4.0 | The net attractive or repulsive force between the molecules. |

Note: The values in this table are for a hypothetical, representative dimer geometry and serve to illustrate the output of a SAPT calculation. Actual values are highly dependent on the specific orientation and distance between the molecules.

Medicinal Chemistry and Biological Evaluation of 6,8 Difluorochroman 4 Amine Derivatives

Design Principles for Targeting Biological Receptors and Enzymes

The design of derivatives based on the 6,8-difluorochroman-4-amine scaffold is rooted in established medicinal chemistry principles aimed at optimizing interactions with specific biological targets. A key strategy involves the concept of "privileged scaffolds," which are molecular frameworks capable of binding to multiple, often unrelated, biological targets. scielo.brarxiv.org The chromone (B188151) scaffold, a core component of this compound, is considered a privileged structure in drug discovery. researchgate.netresearchgate.net This is attributed to its ability to serve as a versatile template for developing compounds with a wide array of pharmacological activities, including anti-inflammatory and anticancer properties. researchgate.net

The introduction of fluorine atoms at the 6 and 8 positions of the chroman ring is a deliberate design choice. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's physicochemical properties. nih.gov These properties include metabolic stability, binding affinity, and lipophilicity, all of which are critical for a drug's efficacy. nih.gov For instance, the strategic placement of fluorine can modulate the pKa of nearby functional groups, enhancing interactions with target receptors. nih.gov

Furthermore, the amine group at the 4-position is a crucial pharmacophoric feature. Amines are common in pharmaceuticals and can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are vital for receptor binding. illinois.edutudublin.ie The conformational restriction imposed by the chroman ring system also plays a role in pre-organizing the molecule for optimal binding to a target, a principle often employed in the design of conformationally restricted analogues of flexible molecules like tryptamine.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of the chroman-4-one scaffold, which is closely related to this compound, SAR studies have revealed key structural requirements for biological activity.

For example, in a series of substituted chroman-4-one and chromone derivatives evaluated as SIRT2 inhibitors, it was found that substituents at the 2-, 6-, and 8-positions were critical for potency. acs.orgacs.org Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were favorable for inhibitory activity. acs.orgacs.org The difluorinated derivative (1e) in this study, while less active than other dihalogenated counterparts, was more potent than the unsubstituted version, highlighting the importance of electron-withdrawing substituents on the aromatic ring. acs.org

The nature of the substituent at the 2-position also significantly impacts activity. Studies on 4-chromanone (B43037) derivatives have shown that hydrophobic substituents at this position can enhance antibacterial activity. acs.org Furthermore, the stereochemistry at the 4-position, where the amine group is located in this compound, is critical. The (R)-enantiomer of 5,7-difluorochroman-4-ol (B1424309), a precursor, is often synthesized with high enantiomeric excess, suggesting the importance of a specific stereoisomer for biological activity.

The following table summarizes key SAR findings for chroman derivatives:

| Position | Substituent Type | Effect on Activity | Reference |

| 2 | Alkyl chain (3-5 carbons) | Increased SIRT2 inhibition | acs.org |

| 2 | Hydrophobic group | Enhanced antibacterial activity | acs.org |

| 6, 8 | Large, electron-withdrawing groups | Favorable for SIRT2 inhibition | acs.orgacs.org |

| 4 | Hydrogen bond donor/acceptor | Important for antituberculosis activity | acs.org |

These studies underscore the context-dependent nature of SAR, where the optimal substituents for one biological target may differ for another.

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a basis for the design of ligands for diverse biological targets. scielo.brarxiv.org The chromone and chroman scaffolds, from which this compound is derived, are widely recognized as privileged structures in medicinal chemistry. researchgate.netresearchgate.net

Applications as an Intermediate in Pharmaceutical Agent Synthesis

The this compound scaffold and its precursors are valuable intermediates in the synthesis of more complex pharmaceutical agents. For instance, the related compound 5,7-difluorochroman-4-ol is a key intermediate in the synthesis of tegoprazan, a potassium-competitive acid blocker. The synthesis of such intermediates often involves asymmetric reduction of the corresponding chroman-4-one to establish the desired stereochemistry at the 4-position. The amine functionality in this compound provides a handle for further chemical modifications, allowing for the construction of a diverse library of compounds for screening against various biological targets. illinois.edu

Utility in Bioisosteric Replacements for Enhanced Drug Properties

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. drughunter.comcambridgemedchemconsulting.com The fluorine atoms in this compound can be considered bioisosteres for hydrogen atoms, offering advantages such as increased metabolic stability and altered electronic properties. nih.gov

The trifluoroethylamine group, for example, has been used as a bioisosteric replacement for amides, enhancing metabolic stability by reducing susceptibility to proteolysis. drughunter.com While not a direct feature of the parent compound, this illustrates the principle of using fluorinated motifs to improve drug properties. The introduction of fluorine can also be used to block sites of metabolism, a common strategy to enhance a drug's half-life.

Investigation of Pharmacological Targets and Pathways

The pharmacological investigation of this compound derivatives has pointed towards their potential interaction with various biological targets, most notably serotonin (B10506) receptors.

Receptor Binding and Modulation Studies (e.g., Serotonin Receptor Interactions)

Derivatives of chroman-4-amine (B2768764) have been investigated for their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. lookchem.com The serotonin system is a major target for drugs treating a wide range of central nervous system disorders. researchgate.netnih.gov

For instance, the structurally related compound RU-27849, a conformationally restricted tricyclic derivative of tryptamine, shows affinity for 5-HT1, 5-HT1A, and 5-HT2 receptors. wikipedia.org The half-maximal inhibitory concentration (IC50) values for RU-27849 at these receptors are in the nanomolar to low micromolar range. wikipedia.org

| Receptor Subtype | RU-27849 IC50 (nM) |

| 5-HT1 | 267–520 |

| 5-HT1A | 325–326 |

| 5-HT2 | 1,964–2,900 |

Data sourced from wikipedia.org

Furthermore, derivatives of RU-27849 with substitutions on the aromatic ring, such as a 6-methoxy group, have shown significantly higher affinity for serotonin receptors, with IC50 values around 50 nM. wikipedia.org This suggests that modifications to the aromatic ring of the chroman scaffold, such as the difluoro substitution in this compound, could significantly modulate receptor binding affinity and selectivity.

The investigation of such derivatives is part of a broader effort to develop selective ligands for different 5-HT receptor subtypes to achieve more targeted therapeutic effects and reduce off-target side effects. wikipedia.org

Enzyme Inhibition Profiling (e.g., Sirtuin 2 Inhibitors)

The chroman-4-one scaffold, the foundational structure of this compound, has been identified as a promising framework for developing selective enzyme inhibitors. Sirtuins (SIRTs), a class of NAD+-dependent histone deacetylases, are crucial regulators of cellular processes, and their dysregulation is linked to aging-related diseases like cancer and neurodegenerative disorders. nih.govmdpi.com In particular, Sirtuin 2 (SIRT2) has emerged as a key therapeutic target. nih.gov

Research into chromone and chroman-4-one derivatives has revealed them as a source of potent and selective SIRT2 inhibitors. acs.orgacs.org Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 6- and 8-positions of the chroman-4-one ring are critical for inhibitory activity. acs.org Specifically, the presence of large, electron-withdrawing groups at these positions was found to be favorable for high potency. acs.orgacs.org

While the unsubstituted 2-pentylchroman-4-one showed a complete loss of inhibitory activity, derivatives with halogen substitutions at the 6- and 8-positions displayed significant and selective inhibition of SIRT2 over other isoforms like SIRT1 and SIRT3. acs.org This highlights the importance of the substitution pattern on the aromatic ring for achieving enzyme inhibition. acs.org The most potent compound identified in one such study was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC₅₀ value of 1.5 μM for SIRT2. acs.orgacs.org These findings suggest that derivatives of this compound are strong candidates for the development of novel SIRT2 inhibitors. acs.org

Table 1: SIRT2 Inhibition by Chroman-4-one Derivatives

| Compound | 6-Position Substituent | 8-Position Substituent | 2-Position Substituent | SIRT2 IC₅₀ (μM) | Selectivity over SIRT1 & SIRT3 | Reference |

|---|---|---|---|---|---|---|

| 1a | -Cl | -Br | -Pentyl | 4.5 | High (<10% inhibition at 200 μM) | acs.org |

| (-)-1a | -Cl | -Br | -Pentyl | 1.5 | High | acs.org |

| 1b | -H | -H | -Pentyl | >200 (Inactive) | - | acs.org |

| 1f | -Cl | -H | -Pentyl | Decreased activity | - | acs.org |

| 3a (Chromone) | -Cl | -Br | -Pentyl | 5.5 | High | acs.org |

This table is interactive. You can sort and filter the data.

In Vitro and In Vivo Biological Activity Assessment (e.g., Antimicrobial, Antifungal, Anticancer Potentials)

The biological activity of chroman derivatives extends beyond enzyme inhibition, with studies indicating potential applications as antimicrobial, antifungal, and anticancer agents. nih.govnih.gov The amine functional group, in particular, is a common feature in a vast array of biologically active compounds and can be crucial for medicinal potential. frontiersin.org

Antimicrobial and Antifungal Potential

The core structure of chroman-4-one is recognized as a privileged scaffold in drug discovery, exhibiting significant antibacterial and antifungal properties. nih.gov The imidazole (B134444) structure, when incorporated into derivatives of 6,8-difluorochroman, has been suggested to confer potential antimicrobial and antifungal activities. lookchem.com The general mechanism for many antimicrobial agents involves disrupting vital cellular activities, such as protein function or cell wall integrity, ultimately leading to cell death. jmchemsci.combiorxiv.org For instance, some antifungal agents act by interfering with the assembly of cell wall polysaccharides. biorxiv.org Studies on related heterocyclic compounds have shown that chalcone (B49325) derivatives, which share structural similarities, possess antifungal activity by potentially interacting with sulfhydryl groups in the fungal cell wall. dovepress.com The evaluation of novel spiropyrrolidines tethered with thiochroman-4-one (B147511) and chroman-4-one scaffolds has shown moderate to excellent activity against various pathogenic microbial strains. nih.gov

Anticancer Potential

Nitrogen-containing heterocyclic compounds are a cornerstone of anticancer drug development. nih.gov Their mechanisms of action are diverse, including the ability to interfere with cancer cell growth, block the action of proteins that promote cell proliferation, and induce apoptosis (programmed cell death). nih.govmdpi.com Derivatives of 1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole have been investigated for their potential anticancer effects. tandfonline.com The development of kinase inhibitors for cancer treatment has been a particularly successful application of related compounds. emanresearch.org Furthermore, research on N-feruloyl dipeptides, which also contain an amine linkage, demonstrated potent cytotoxic activity against multiple cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov This underscores the potential of amine-containing compounds in oncology.

Table 2: Illustrative Biological Activities of Related Heterocyclic Scaffolds

| Compound Class | Biological Activity | Target Organism/Cell Line | Example IC₅₀ / MIC | Reference |

|---|---|---|---|---|

| Spiropyrrolidines with Chroman-4-one | Antifungal | Candida albicans | Moderate to Excellent Activity | nih.gov |

| Coumarin Phosphoramides | Antifungal | Candida albicans | - | nih.gov |

| N-feruloyl dipeptides | Anticancer | Various Cancer Cell Lines | 2.1 - 7.9 μM | nih.gov |

| Pyrimidine Derivatives | Anticancer | SW480 Cancer Cell Line | 11.08 µM | ekb.eg |

This table is interactive. You can sort and filter the data.

Computational Drug Design and Virtual Screening Applications